L-Tryptophan-13C11,15N2
Description
Defining the Utility of L-Tryptophan-13C11,15N2 as a Research Probe
This compound is a stable isotope-labeled version of the essential amino acid L-tryptophan. In this compound, all eleven carbon atoms are replaced by the heavy isotope ¹³C, and both nitrogen atoms (one in the amino group and one in the indole (B1671886) ring) are replaced by the heavy isotope ¹⁵N. sigmaaldrich.comaip.org This extensive labeling results in a significant mass shift (M+13) compared to the unlabeled molecule, making it easily distinguishable in mass spectrometry analyses. sigmaaldrich.comsigmaaldrich.com The high isotopic purity, often exceeding 98-99%, ensures precise and accurate tracking within biological systems. sigmaaldrich.comsigmaaldrich.comisotope.com
The utility of this compound lies in its ability to act as a tracer for the metabolic fate of tryptophan. clearsynth.com Once introduced into a system, it behaves almost identically to natural tryptophan, participating in the same biochemical reactions. bitesizebio.com Researchers can then use techniques like liquid chromatography-mass spectrometry (LC-MS) to track the incorporation of the ¹³C and ¹⁵N isotopes into various downstream metabolites and proteins. nih.gov This allows for the precise quantification of tryptophan flux through its major metabolic pathways and its incorporation into the proteome. sigmaaldrich.comclearsynth.com The dual labeling with both ¹³C and ¹⁵N provides enhanced sensitivity and specificity in both MS and NMR-based studies. sigmaaldrich.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | ¹³C₁₁H₁₂¹⁵N₂O₂ | sigmaaldrich.com |
| CAS Number | 202406-50-6 | sigmaaldrich.comisotope.com |
| Molecular Weight | 217.13 | sigmaaldrich.comisotope.com |
| Isotopic Purity | ≥99 atom % ¹³C; ≥98-99 atom % ¹⁵N | sigmaaldrich.comsigmaaldrich.comisotope.com |
| Form | Solid | sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 280-285 °C (decomposes) | sigmaaldrich.comsigmaaldrich.com |
| Mass Shift | M+13 | sigmaaldrich.comsigmaaldrich.com |
This table is interactive. You can sort and filter the data.
Overview of Key Research Domains Utilizing Isotopically Enriched Tryptophan
The unique properties of this compound and other isotopically enriched tryptophan variants make them invaluable across several key research domains. These tracers have enabled groundbreaking discoveries by providing a dynamic window into complex biological processes. pubcompare.ai
Metabolic Pathway Analysis : Stable isotope-labeled tryptophan is extensively used to study its complex metabolism. clearsynth.compubcompare.ai Tryptophan is catabolized primarily through two major routes: the kynurenine (B1673888) pathway and the serotonin (B10506) pathway. creative-proteomics.com The kynurenine pathway, which accounts for the degradation of most dietary tryptophan, produces several neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid. creative-proteomics.compsychogenics.comresearchgate.net By using labeled tryptophan, researchers can trace its conversion into these downstream products, gaining insights into the regulation of these pathways in health and disease, including neurodegenerative disorders and immune responses. creative-proteomics.compsychogenics.com For instance, studies have used labeled tryptophan to investigate its metabolism by gut microbiota and in different organisms under various conditions. nih.gov
Proteomics and Protein Turnover : In the field of proteomics, labeled tryptophan is used to measure the rates of protein synthesis and degradation. clearsynth.com As an essential amino acid, tryptophan is a fundamental component of proteins. By introducing this compound, scientists can monitor its incorporation into newly synthesized proteins over time using mass spectrometry. nih.govoup.com This allows for the calculation of turnover rates for individual proteins on a proteome-wide scale, providing critical information on cellular homeostasis and how it is affected by disease, aging, or therapeutic interventions. anr.frnih.gov
Neuroscience and Neurotransmitter Synthesis : The serotonin pathway converts tryptophan into the crucial neurotransmitter serotonin (5-hydroxytryptamine), which regulates mood, sleep, and appetite. creative-proteomics.com Dysregulation of this pathway is implicated in psychiatric disorders like depression and anxiety. creative-proteomics.com Stable isotope-labeled tryptophan allows for precise tracking of serotonin biosynthesis, helping to unravel the intricate molecular transformations in neurotransmitter production and cellular signaling. pubcompare.ai This provides a powerful tool for neurobiology and pharmacology researchers to understand brain chemistry and the mechanisms of psychoactive drugs. pubcompare.aipubcompare.ai
Table 2: Research Applications of Isotopically Labeled Tryptophan
| Research Domain | Key Application | Insights Gained | Source(s) |
| Metabolic Pathway Analysis | Tracing the kynurenine and serotonin pathways. | Understanding the regulation of tryptophan degradation and its link to immune responses and neurodegenerative diseases. | creative-proteomics.comnih.govpsychogenics.com |
| Proteomics | Measuring protein synthesis and degradation rates (turnover). | Quantifying the dynamics of the proteome in response to various physiological and pathological states. | nih.govoup.comclearsynth.com |
| Neuroscience | Mapping serotonin and melatonin (B1676174) biosynthesis pathways. | Elucidating the dynamics of neurotransmitter production and the impact of neurological disorders. | creative-proteomics.compubcompare.aipubcompare.ai |
| Pharmaceutical Research | Elucidating drug mechanism of action. | Assessing how therapeutics modulate metabolic kinetics to aid in drug discovery and dose prediction. | nih.govnih.gov |
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(15N)azanyl-3-(1H-indol-3-yl)(1,2,3-13C3)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBCDIJIAJPQS-ODOYFPBQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)[13C](=[13CH][15NH]2)[13CH2][13C@@H]([13C](=O)O)[15NH2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Purity Assessment
Biosynthetic and Chemo-Enzymatic Approaches for L-Tryptophan-13C11,15N2 Production
The synthesis of fully labeled L-Tryptophan is most effectively achieved through biological systems that can build the complex indole (B1671886) ring and attach the amino acid side chain with high specificity.
Biosynthetic Production: The predominant method for industrial-scale production is microbial fermentation. Genetically engineered strains of microorganisms, typically Escherichia coli or the yeast Saccharomyces cerevisiae, are cultured in a growth medium where the sole carbon source is uniformly labeled ¹³C-glucose and the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵N-ammonium chloride. sigmaaldrich.com These microorganisms have been optimized to overproduce L-tryptophan. As they metabolize the labeled precursors, the ¹³C and ¹⁵N isotopes are incorporated into the entire structure of the amino acid. The fermentation conditions, including nutrient feed rates, pH, and oxygen levels, are meticulously controlled to maximize the yield and the efficiency of isotope incorporation.
Chemo-Enzymatic Synthesis: More targeted, modular approaches combine chemical synthesis with enzymatic reactions to construct the labeled tryptophan. rsc.org A notable chemo-enzymatic strategy involves a biosynthetic cascade. rsc.orgresearchgate.net For instance, labeled L-serine can be produced from simpler, less expensive labeled precursors like [1,2-¹³C₂, ¹⁵N]glycine and labeled formaldehyde (B43269) using the enzyme serine hydroxymethyltransferase (SHMT). rsc.orgresearchgate.net The resulting labeled L-serine is then reacted with indole in a reaction catalyzed by the β-subunit of tryptophan synthase to yield L-tryptophan. rsc.orgnih.gov This modular route allows for specific labeling patterns and can be more cost-effective when fully labeled precursors like ¹³C-glucose are prohibitively expensive. rsc.org
| Synthetic Approach | Key Features | Precursors | Primary Biocatalyst/Organism | Reference(s) |
| Microbial Fermentation | High yield, uniform labeling, established industrial process. | U-¹³C-Glucose, ¹⁵NH₄Cl | Genetically engineered E. coli or S. cerevisiae | sigmaaldrich.com |
| Chemo-Enzymatic Cascade | Modular, allows for specific labeling, can use cheaper precursors. | Labeled Glycine, Formaldehyde, Indole | L-threonine aldolase, Tryptophan synthase | rsc.orgresearchgate.net |
Strategies for Achieving High Isotopic Enrichment and Stereochemical Purity
Achieving near-perfect isotopic enrichment (typically ≥98-99%) and stereochemical purity (L-enantiomer >99%) is critical for the compound's application in quantitative studies. isotope.comalsachim.com
High Isotopic Enrichment: The primary strategy for ensuring high isotopic enrichment is the strict control of the growth medium in biosynthetic approaches. sigmaaldrich.comnih.gov The medium must be chemically defined, containing only the ¹³C and ¹⁵N labeled precursors as the sources for these elements to prevent dilution by naturally abundant ¹²C and ¹⁴N isotopes. acs.org In some cases, protocols are designed to suppress the activity of enzymes like L-tryptophan indole lyase, which can degrade the newly synthesized tryptophan and lead to "scrambling" or the redistribution of the isotopic label to other amino acids. nih.gov
Stereochemical Purity: The use of enzymes is fundamental to ensuring high stereochemical purity. Enzymes such as tryptophan synthase are inherently stereospecific, meaning they exclusively produce the L-enantiomer of tryptophan from their substrates. nih.govannualreviews.org This biological selectivity is far more efficient and precise than traditional chemical synthesis methods, which often produce a racemic mixture (both D- and L-enantiomers) that then requires challenging chiral separation steps. rsc.org Enzymatic synthesis, therefore, has the dual advantage of high selectivity and operating under environmentally benign conditions. researchgate.net
Analytical Validation of Isotopic Incorporation and Enantiomeric Excess
Rigorous analytical testing is required to validate the final product's quality. A combination of mass spectrometry and chromatographic techniques is employed to confirm both the isotopic enrichment and the enantiomeric purity.
Isotopic Incorporation Analysis: Mass spectrometry (MS) is the primary tool for determining the level of isotopic incorporation. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate L-tryptophan from any potential impurities before it enters the mass spectrometer. nih.govrsc.org The mass spectrum of the labeled compound will show a molecular ion peak corresponding to the mass of this compound (217.13 g/mol ), which is significantly higher than that of unlabeled L-tryptophan (204.18 g/mol ). researchgate.netlgcstandards.com By comparing the intensity of the fully labeled peak to any residual peaks at lower masses (representing incompletely labeled molecules), the precise isotopic enrichment can be calculated. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique that provides detailed positional information on ¹³C labeling. nih.govrsc.org
Enantiomeric Excess Validation: High-Performance Liquid Chromatography (HPLC) is the standard method for confirming the enantiomeric purity of the synthesized tryptophan. nih.gov To achieve this, a chiral stationary phase (CSP) is used in the HPLC column. nih.govresearchgate.net These specialized columns are designed to interact differently with the L- and D-enantiomers, causing them to travel through the column at different speeds and thus be detected as separate peaks. nih.govresearchgate.net By quantifying the area of the L-tryptophan peak relative to the D-tryptophan peak, the enantiomeric excess (e.e.%) can be precisely determined, with values typically exceeding 99% for high-purity standards. researchgate.net
| Analytical Technique | Parameter Measured | Principle | Typical Result for this compound | Reference(s) |
| Mass Spectrometry (LC-MS, GC-MS) | Isotopic Enrichment | Separation of ions based on mass-to-charge ratio. | ≥99% ¹³C, ≥98% ¹⁵N | nih.govnih.govnih.gov |
| NMR Spectroscopy | Positional Isotopic Labeling | Detection of specific nuclei based on their magnetic properties. | Confirms ¹³C incorporation at all 11 carbon positions. | nih.govrsc.org |
| Chiral HPLC | Enantiomeric Excess (e.e.%) | Differential interaction of enantiomers with a chiral stationary phase. | >99% L-enantiomer | nih.govnih.govresearchgate.net |
Advanced Analytical Techniques for L Tryptophan 13c11,15n2 and Its Metabolites
Mass Spectrometry (MS)-Based Methodologies in Quantitative and Qualitative Analysis
Mass spectrometry is a powerful analytical technique for the study of L-Tryptophan and its metabolites. researchgate.net When coupled with chromatographic separation methods, MS allows for the identification and quantification of these compounds in intricate biological samples. researchgate.net The use of stable isotope-labeled compounds, such as L-Tryptophan-13C11,15N2, is central to many MS-based quantitative approaches, serving as ideal internal standards. ckisotopes.com These "heavy" labeled compounds can be distinguished from their "light" native counterparts by the mass spectrometer, enabling precise and accurate quantification. ckisotopes.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of L-Tryptophan and its metabolites. nih.govnih.gov This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. nih.gov LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like tryptophan and its derivatives. thermofisher.com A typical LC-MS/MS method was developed for the simultaneous determination of tryptophan and several of its metabolites in biological samples like serum and brain tissue. nih.gov The separation is often achieved on a reversed-phase column, followed by detection using a mass spectrometer. nih.govmdpi.com
High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling
High-resolution mass spectrometry (HRMS) is a critical tool for untargeted metabolomics and the comprehensive profiling of this compound metabolites. thermofisher.com HRMS instruments, such as those based on Orbitrap or time-of-flight (TOF) analyzers, provide high resolving power and mass accuracy. thermofisher.com This allows for the differentiation of metabolites with very close molecular weights, which might appear as a single peak in lower-resolution instruments. thermofisher.com The high mass accuracy of HRMS aids in the confident assignment of elemental compositions to detected peaks, which is a crucial step in the identification of unknown metabolites. thermofisher.com In isotope labeling experiments, the high resolving power of HRMS is particularly advantageous for separating the isotopic peaks of labeled compounds from other closely eluting species. thermofisher.com A liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS) approach has been successfully used to identify metabolites of tryptophanol-derived compounds. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Isotopologues
Tandem mass spectrometry (MS/MS) is an essential technique for the structural confirmation of this compound and its isotopologue metabolites. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a tryptophan metabolite) is selected and then fragmented by collision-induced dissociation (CID) to produce a series of product ions. researchgate.netmassbank.jp The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its identification. researchgate.net For isotopically labeled compounds, the mass shifts in the fragment ions can provide information about the location of the labels within the molecule. Different oxidized tryptophan residues have been shown to exhibit distinct fragmentation characteristics in MS/MS analysis. researchgate.net This technique, often performed in multiple reaction monitoring (MRM) mode, is also highly sensitive and specific for quantification. nih.govresearchgate.net
The table below shows an example of MS/MS parameters used for the analysis of tryptophan.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tryptophan | 205.1 | 188.1 | 15 |
| This compound | 217.1 | 199.1 | 15 |
This is an illustrative example; optimal parameters may vary depending on the instrument and experimental conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Gas chromatography-mass spectrometry (GC-MS) is a valuable technique for the analysis of volatile and semi-volatile metabolites of L-Tryptophan. thermofisher.com Due to the polar nature and low volatility of amino acids and their derivatives, chemical derivatization is typically required prior to GC-MS analysis. sigmaaldrich.com Common derivatization methods include silylation, which increases the volatility and thermal stability of the analytes. sigmaaldrich.comnih.gov GC-MS offers high chromatographic resolution and reproducible retention times. thermofisher.com The electron ionization (EI) source commonly used in GC-MS produces reproducible fragmentation patterns that can be matched against spectral libraries for confident compound identification. thermofisher.com A method involving microextraction by packed sorbent (MEPS) followed by silylation and GC-MS analysis has been used for the determination of indole-containing tryptophan metabolites in serum and cerebrospinal fluid. nih.gov
Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate and precise absolute quantification of analytes. In this method, a known amount of an isotopically labeled internal standard, such as this compound, is added to the sample. nih.gov The labeled standard is chemically identical to the endogenous analyte and therefore behaves similarly during sample preparation, chromatography, and ionization. ckisotopes.com The mass spectrometer can differentiate between the endogenous ("light") and the labeled ("heavy") forms of the analyte based on their mass difference. ckisotopes.com By measuring the ratio of the signal intensity of the endogenous analyte to that of the labeled internal standard, the absolute concentration of the endogenous analyte can be accurately determined. nih.gov This approach corrects for sample loss during preparation and for matrix effects in the MS ion source.
Coulometric Mass Spectrometry for Tryptophan-Containing Peptides
Coulometric mass spectrometry (CMS) is an innovative technique for the absolute quantification of tryptophan-containing peptides that does not require an isotopically labeled standard. nih.govnih.govacs.org This method is based on the electrochemical oxidation of the tryptophan residue within a peptide. nih.gov The peptide sample is passed through an electrochemical cell where the tryptophan is oxidized at a specific potential. nih.gov The extent of the oxidation is measured, and this information, combined with MS detection of the oxidized and unoxidized peptide, allows for the calculation of the absolute amount of the peptide in the original sample. nih.gov Studies have shown that CMS can accurately quantify several tryptophan-containing peptides with low quantification error. nih.govacs.org The results obtained by CMS have been found to be in good agreement with those from the traditional isotope dilution method. nih.govacs.org
The following table provides a comparative overview of the mass spectrometry techniques discussed.
| Technique | Principle | Primary Application for this compound | Key Advantages |
| LC-MS | Separation by liquid chromatography, detection by mass spectrometry. | General analysis of tryptophan and its non-volatile metabolites. | Wide applicability, suitable for non-volatile and thermally labile compounds. |
| HRMS | Mass spectrometry with high resolving power and mass accuracy. | Metabolite profiling and identification of unknown metabolites. | High confidence in compound identification, resolves isobaric species. |
| MS/MS | Fragmentation of selected ions for structural analysis. | Structural elucidation of metabolites and isotopologues. | High specificity and sensitivity, provides structural information. |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | Analysis of volatile metabolites (often after derivatization). | High chromatographic resolution, extensive spectral libraries for identification. |
| IDMS | Quantification using a known amount of an isotopically labeled standard. | Absolute quantification of endogenous tryptophan. | High accuracy and precision, corrects for matrix effects and sample loss. |
| CMS | Absolute quantification based on electrochemical oxidation. | Absolute quantification of tryptophan-containing peptides without labeled standards. | Does not require synthesis of expensive labeled standards. nih.gov |
Targeted and Untargeted Metabolomics Workflows Utilizing Isotope Patterns
Metabolomics, the large-scale study of small molecules or metabolites, heavily relies on advanced analytical platforms to identify and quantify these compounds in biological systems. The use of stable isotope-labeled compounds like this compound is fundamental to improving the accuracy and depth of these analyses. eurisotop.com Isotopic labeling helps distinguish biologically relevant metabolites from experimental noise and contaminants, as only true metabolites will be derived from the labeled precursor. eurisotop.com
In untargeted metabolomics , which aims to measure as many metabolites as possible in a sample, this compound serves as a tracer to map the metabolic fate of tryptophan. As the labeled tryptophan is processed through various biochemical pathways, its heavy isotopes are incorporated into downstream metabolites. eurisotop.comnih.gov This creates a unique isotopic signature, or pattern, that can be detected by high-resolution mass spectrometry. Researchers can then computationally search for these specific isotopic patterns in the complex dataset, allowing for the confident identification of tryptophan-derived metabolites that might otherwise be unannotated. This approach has been used to study tryptophan metabolism in diverse systems, from the development of kiwisuits to the pathophysiology of diabetic glomerulopathy. nih.govmdpi.comnih.gov
Targeted metabolomics focuses on the precise quantification of a specific, predefined set of metabolites. In this workflow, this compound and its labeled metabolites are often used as internal standards. nih.gov Because isotopically labeled compounds have nearly identical chemical and physical properties to their natural counterparts, they co-elute in chromatographic systems and exhibit similar ionization efficiency in a mass spectrometer. eurisotop.com This allows them to be used to correct for variations in sample preparation and instrument response, leading to highly accurate and reproducible quantification of endogenous tryptophan and its catabolites, such as serotonin (B10506) and kynurenine (B1673888). nih.govsielc.com Furthermore, stable isotope tracers enable the assessment of metabolic fluxes, providing a dynamic view of pathway activities rather than a static snapshot of metabolite concentrations. eurisotop.com
| Workflow Type | Application of this compound | Key Outcomes | Example Study Area |
| Untargeted Metabolomics | Tracer to identify novel or unexpected metabolites derived from tryptophan. | Discovery of pathway intermediates; Mapping metabolic networks; Distinguishing biological signals from noise. eurisotop.com | Investigating metabolic changes during fruit development. mdpi.comnih.gov |
| Targeted Metabolomics | Internal standard for accurate quantification of tryptophan and its known metabolites. | Precise measurement of metabolite concentrations; Assessment of metabolic flux and pathway activity. eurisotop.comnih.gov | Profiling tryptophan metabolism in patients with diabetic glomerulopathy. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides information on the structure, dynamics, and interactions of molecules at an atomic level. nih.gov The incorporation of ¹³C and ¹⁵N isotopes from this compound is particularly advantageous for NMR-based studies, as it enhances signal sensitivity and enables a suite of specialized experiments that are not feasible with natural abundance isotopes. sigmaaldrich.comnih.govcortecnet.com
In structural biology, this compound can be incorporated into proteins during their expression. isotope.com This uniform labeling of tryptophan residues provides site-specific NMR probes within the larger protein structure. Because tryptophan is often found in functionally important regions, such as active sites or protein-protein interfaces, labeling this specific amino acid can yield critical insights. nih.gov
Solid-state NMR studies, for instance, can utilize the ¹³C labeling to investigate the chemical environment of tryptophan's aromatic carbons, revealing details about side-chain torsion angles and interactions with the protein backbone. illinois.edu Such information is crucial for determining the three-dimensional structure of proteins and protein-ligand complexes. In one notable study, ¹⁵N and ¹³C labels were used in an integrated NMR-assisted crystallography approach to characterize the protonation states and active site chemistry of the tryptophan synthase enzyme intermediate, providing a level of detail unattainable by crystallography alone. nih.gov
For the identification of metabolites in complex mixtures, isotopic labeling dramatically improves the resolution and sensitivity of NMR methods. nih.gov The presence of ¹³C and ¹⁵N allows for heteronuclear NMR experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates the signals of directly bonded ¹H-¹³C or ¹H-¹⁵N pairs. This spreads out the crowded signals from a one-dimensional proton spectrum into a second dimension, significantly reducing spectral overlap and facilitating the unambiguous assignment of resonances to specific atoms within a metabolite. nih.gov
Various isotopic labeling schemes are employed to maximize the information gained from NMR experiments. While uniform labeling (incorporating ¹³C and ¹⁵N at all possible positions) is common, fractional labeling schemes are also used. mdpi.com For example, a protein might be expressed in a medium containing 20% ¹³C-labeled glucose and 100% ¹⁵N-labeled ammonium (B1175870) chloride. mdpi.com This approach reduces the cost associated with stable isotopes while still providing sufficient signal for structural studies and resonance assignments of small proteins. mdpi.com These "isotopically edited" experiments allow researchers to selectively observe only the signals from the labeled molecules, effectively filtering out the background from the complex biological matrix and enabling the clear identification of metabolites derived from this compound. nih.gov
| Labeling Scheme | Description | Primary Application | Advantage |
| Uniform Labeling | All tryptophan residues in a protein are fully labeled with ¹³C and ¹⁵N. | Detailed structural and dynamic studies of proteins. nih.gov | Maximizes signal for multidimensional NMR experiments. |
| Fractional Labeling | Protein is expressed using a mix of labeled and unlabeled precursors (e.g., 20% ¹³C-glucose). mdpi.com | Cost-effective protein structure determination. mdpi.com | Reduces complexity of spectra while retaining key structural information. |
| Selective Labeling | Only specific amino acid types (e.g., tryptophan) are isotopically labeled. | Probing specific sites within a protein or metabolic pathway. | Simplifies complex spectra and targets functionally important residues. |
Chromatographic Separation Techniques Prior to Mass Spectrometry
To accurately analyze this compound and its metabolites using mass spectrometry, they must first be separated from the thousands of other components in a biological sample. nih.gov Chromatography is the cornerstone of this separation process, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) being the most common techniques employed. scielo.br
HPLC is a widely used technique for the separation and quantification of tryptophan and its metabolites. nih.govscielo.br Method development involves optimizing several key parameters to achieve efficient separation. A common approach utilizes a reversed-phase C18 column, which separates molecules based on their hydrophobicity. scielo.br The mobile phase typically consists of an aqueous buffer (like sodium acetate) and an organic solvent such as acetonitrile (B52724) or methanol. scielo.br
Detection is often performed using ultraviolet (UV) or fluorescence detectors. scielo.brmtak.hu Tryptophan and many of its metabolites, particularly those with an indole (B1671886) ring, are naturally fluorescent, allowing for highly sensitive detection. nih.gov For metabolites that are not fluorescent, pre-column derivatization with a reagent like o-phthaldialdehyde (OPA) can be used to attach a fluorescent tag, enabling their detection at very low concentrations. nih.gov HPLC methods have been developed for the simultaneous analysis of tryptophan and a range of its catabolites from the serotonin and kynurenine pathways in various biological matrices, including plasma and brain tissue. mtak.hubohrium.com
| Parameter | Typical Selection for Tryptophan Analysis | Purpose |
| Stationary Phase (Column) | Reversed-Phase C18; scielo.br Mixed-mode Primesep 100 sielc.com | Separates analytes based on polarity and other interactions. |
| Mobile Phase | Water/Acetonitrile gradient with a buffer (e.g., sodium acetate, sulfuric acid). sielc.comscielo.br | Elutes the analytes from the column. Gradient elution is used to separate compounds with a wide range of polarities. |
| Detector | UV (e.g., 220-280 nm); sielc.comscielo.br Fluorescence (e.g., Excitation: 270 nm, Emission: 350 nm) nih.gov | Quantifies the separated analytes. Fluorescence offers higher sensitivity for indole-containing compounds. |
| Run Time | 6 to 55 minutes nih.govscielo.br | Varies depending on the complexity of the sample and the number of metabolites being separated. |
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns packed with smaller particles (typically less than 2 µm). This technology operates at higher pressures, resulting in significant improvements in analytical performance. Compared to traditional HPLC, UPLC provides much higher resolution, allowing for the separation of closely related metabolites that might co-elute in an HPLC system.
This enhanced resolution is particularly valuable in untargeted metabolomics studies, where the goal is to profile hundreds or thousands of compounds in a single run. mdpi.com The narrower peaks produced by UPLC also lead to increased sensitivity, as the analyte is concentrated into a smaller volume. Furthermore, UPLC systems can achieve these superior separations in a fraction of the time required by HPLC methods, dramatically increasing sample throughput. In studies of tryptophan metabolism, UPLC coupled with high-resolution mass spectrometry (UPLC-MS) is the platform of choice for comprehensive profiling, enabling the separation and detection of a wide array of tryptophan-derived indolamines and kynurenines. mdpi.com
Sample Preparation and Derivatization Strategies for Isotopic Analysis
The accurate quantification of L-Tryptophan and its metabolites in biological samples using isotopic dilution mass spectrometry hinges on meticulous sample preparation. This compound serves as an ideal internal standard for this purpose, as its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during extraction, derivatization, and ionization, thereby correcting for analyte loss and matrix effects. nih.govdiva-portal.org Effective sample preparation strategies are crucial for releasing the analyte from its matrix, removing interferences, and enhancing its detectability.
Hydrolysis Protocols for Protein-Bound Tryptophan Analysis
A significant portion of tryptophan in biological systems is bound within protein structures. To analyze the total tryptophan content, these peptide bonds must be cleaved through hydrolysis. However, tryptophan is notoriously susceptible to degradation, especially under standard acid hydrolysis conditions (e.g., 6 M HCl), which can destroy its indole ring. caltech.edukeypublishing.orgwaters.comusp.org Consequently, specialized hydrolysis protocols are required for its accurate quantification.
Alkaline Hydrolysis is the most widely accepted method for tryptophan analysis due to the amino acid's relative stability under basic conditions. waters.com This procedure typically involves heating the sample with sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). waters.comnsf.govthermofisher.com To mitigate oxidative losses during the process, antioxidants are often incorporated. thermofisher.com A common approach involves hydrolyzing 1 to 5 mg of protein in 4.2 N NaOH containing starch as a protective agent at 110°C. researchgate.net The inclusion of starch has been shown to be highly effective in preventing tryptophan degradation. researchgate.net The use of NaOH is preferred over barium hydroxide (Ba(OH)2) to avoid potential losses of tryptophan through adsorption onto BaSO4 or BaCO3 precipitates. researchgate.net
Acid Hydrolysis with Protective Agents offers an alternative to alkaline conditions. While strong acids like HCl typically destroy tryptophan, modifications to this procedure can significantly improve recovery. usp.org Using acids like 4 M methanesulfonic acid (MSA) containing an antioxidant such as 0.2% (w/v) tryptamine (B22526) HCl can preserve tryptophan during hydrolysis. waters.com Another effective method involves vapor-phase hydrolysis with 3 N mercaptoethanesulfonic acid, which has been shown to yield efficient recovery of tryptophan from proteins blotted onto polyvinylidene difluoride (PVDF) membranes. nih.gov
The choice of hydrolysis method depends on the sample matrix and the specific analytical goals. For instance, while alkaline hydrolysis is excellent for tryptophan, it causes the destruction of other amino acids like serine, threonine, cysteine, and arginine. waters.com
| Hydrolysis Method | Reagents | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Alkaline Hydrolysis | 4.0 - 4.2 N NaOH or KOH, with starch or other antioxidants | 110-112°C for 16-24 hours | Good recovery of tryptophan. thermofisher.comresearchgate.net | Destroys several other amino acids (Ser, Thr, Cys, Arg); can introduce high salt concentrations. waters.comcabidigitallibrary.org | researchgate.net |
| Acid Hydrolysis (Modified) | 4 M Methanesulfonic Acid (MSA) + 0.2% Tryptamine HCl | 110°C for 20-24 hours | Recovers tryptophan and most other amino acids. | MSA is non-volatile, requiring neutralization and potentially complex sample cleanup. waters.com | waters.com |
| Acid Hydrolysis (Vapor-Phase) | 3 N Mercaptoethanesulfonic Acid | 176°C for 25 minutes | Rapid; efficient tryptophan recovery from PVDF membranes. nih.gov | Requires specialized equipment for vapor-phase hydrolysis. | nih.gov |
Chemical Derivatization for Improved Ionization and Detection
Chemical derivatization is a strategy employed to modify an analyte's chemical structure to improve its analytical properties. For this compound and its corresponding unlabeled analytes, derivatization can enhance volatility for gas chromatography (GC) or improve ionization efficiency and chromatographic retention for liquid chromatography (LC). mdpi.comsigmaaldrich.com
For Gas Chromatography-Mass Spectrometry (GC-MS) , derivatization is essential to make the polar, non-volatile tryptophan molecule suitable for GC analysis. sigmaaldrich.com Silylation is a common technique where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comnih.gov TBDMS derivatives are generally more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com
For Liquid Chromatography-Mass Spectrometry (LC-MS) , derivatization can overcome challenges like poor retention on reversed-phase columns and low ionization efficiency. mdpi.com Several reagents are available for this purpose:
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) reacts with the primary amine group of tryptophan, yielding a stable, fluorescent derivative that also shows excellent ionization in ESI-MS. frontiersin.org
(R)-(−)-4-(N, N-dimethylaminosulfonyl)-7-(3-isothiocyanatopyrrolidin-1-yl)-2,1,3-benzoxadiazole (DBD-PyNCS) is a chiral derivatizing agent that allows for the separation of D- and L-enantiomers and significantly enhances detection sensitivity in both fluorescence and mass spectrometry. nih.govresearchgate.net
2-bromo-4′-nitroacetophenone (BNAP) is a novel reagent used to modify tryptophan and its metabolites, improving their chromatographic behavior and detectability in RP-UHPLC-MS/MS systems. mdpi.com
The use of an isotopically labeled internal standard like this compound is particularly advantageous in derivatization, as it undergoes the same reaction, thus accounting for incomplete or variable reaction yields. frontiersin.org
| Reagent | Abbreviation | Target Analyte Group | Analytical Platform | Key Advantage | Reference |
|---|---|---|---|---|---|
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -NH2, -COOH, -OH, indole -NH | GC-MS | Forms stable, moisture-resistant derivatives for improved volatility. sigmaaldrich.com | sigmaaldrich.com |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary/Secondary Amines | LC-MS | Improves retention and ionization efficiency. frontiersin.org | frontiersin.org |
| (R)-DBD-PyNCS | DBD-PyNCS | Primary/Secondary Amines | LC-MS | Chiral separation, enhances sensitivity. nih.gov | nih.gov |
| 2-bromo-4′-nitroacetophenone | BNAP | Carboxylic Acids | LC-MS | Improves chromatographic retention and detection of Trp metabolites. mdpi.com | mdpi.com |
Advanced Extraction Procedures for Complex Biological Matrices
Isolating tryptophan and its metabolites from complex biological matrices like plasma, serum, or urine is a critical step to remove interferences such as proteins, lipids, and salts that can suppress the analyte signal in the mass spectrometer. nih.gov
Protein Precipitation (PPT) is a straightforward and widely used method for deproteinizing plasma and serum samples. nih.gov It involves adding a precipitating agent, such as an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid, perchloric acid), to the sample. nih.govnih.gov While simple, care must be taken as acidic conditions can potentially degrade acid-labile indole-containing metabolites. nih.gov An automated liquid handling system can be used for high-throughput sample preparation using PPT with methanol. nih.gov
Solid-Phase Extraction (SPE) offers a more selective cleanup than PPT. nih.gov In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte based on specific interactions (e.g., reversed-phase, ion-exchange, or mixed-mode). Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. researchgate.net This technique is effective for removing interfering compounds and concentrating the analyte. nih.gov A miniaturized version of SPE, known as Microextraction by Packed Sorbent (MEPS) , uses a smaller amount of sorbent packed into a syringe needle, reducing sample and solvent volumes and allowing for rapid, automated sample processing. nih.govnih.gov MEPS has been successfully applied to the analysis of tryptophan metabolites in serum and cerebrospinal fluid. nih.gov
Liquid-Liquid Extraction (LLE) separates compounds based on their differential solubility in two immiscible liquid phases, such as an aqueous sample and an organic solvent. It can be effective for certain metabolites but is often more labor-intensive and less amenable to automation than SPE.
The selection of an extraction procedure is matrix-dependent. For instance, a simple protein precipitation may suffice for plasma, while a more rigorous SPE cleanup might be necessary for complex tissue homogenates or urine samples to achieve the required sensitivity and specificity. nih.govrsc.org The consistent recovery of the this compound internal standard across samples is used to verify the robustness and reproducibility of the chosen extraction method.
| Extraction Method | Principle | Common Matrices | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Protein Precipitation (PPT) | Protein denaturation and removal by organic solvent or acid. | Plasma, Serum | Simple, fast, high-throughput. nih.gov | Less clean than SPE; risk of analyte degradation with acid. nih.gov | nih.govnih.gov |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Plasma, Serum, Urine, Tissue Homogenates | High selectivity, removes interferences, concentrates analyte. nih.govresearchgate.net | More time-consuming and costly than PPT; requires method development. | nih.govresearchgate.net |
| Microextraction by Packed Sorbent (MEPS) | Miniaturized SPE with sorbent inside a syringe needle. | Serum, Cerebrospinal Fluid (CSF) | Low sample/solvent volume, fast, easily automated. nih.gov | Lower capacity than traditional SPE. | nih.govnih.gov |
Applications in Metabolic Pathway Elucidation and Flux Analysis
Theoretical Frameworks of Stable Isotope Resolved Metabolomics (SIRM)
Stable Isotope Resolved Metabolomics (SIRM) is an advanced analytical approach used to quantitatively map the flow of atoms through metabolic networks. semanticscholar.orguky.edu The core principle of SIRM involves introducing a substrate enriched with a stable (non-radioactive) isotope, such as L-Tryptophan-13C11,15N2, into a biological system, be it cell culture, an animal model, or a human subject. nih.govnih.gov As the organism metabolizes this labeled substrate, the heavy isotopes are incorporated into downstream metabolites.
These newly synthesized, heavier versions of metabolites are known as isotopologues or isotopomers. nih.gov Analytical platforms, primarily high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to detect and quantify the abundance of these labeled molecules. uky.eduresearchgate.net By measuring the rate of incorporation and the specific patterns of isotope distribution in various metabolites, researchers can calculate metabolic flux—the rate of turnover of molecules through a metabolic pathway. creative-proteomics.comnih.gov
The use of a dually labeled tracer like this compound is particularly powerful. It allows for the simultaneous tracing of both the carbon backbone and the nitrogen atoms of the amino acid. rsc.org This provides a more comprehensive view of metabolic transformations, including transamination reactions where nitrogen atoms are transferred. rsc.org This dual-labeling strategy enhances the resolution of flux analysis, enabling a more detailed and accurate map of metabolic activities. rsc.org
Tracing Tryptophan Catabolism Pathways Using this compound
L-tryptophan is an essential amino acid with several major metabolic fates, all of which can be traced using this compound. researchgate.net The vast majority of dietary tryptophan (over 90-95%) is catabolized through the kynurenine (B1673888) pathway. mdpi.com Smaller, yet physiologically critical, portions are directed towards the synthesis of the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174), or are metabolized by the gut microbiota to produce a variety of indole (B1671886) derivatives. mdpi.comvitas.no By acting as a metabolic tracer, this compound enables researchers to quantify the flux through each of these competing pathways, providing insights into how health and disease states affect tryptophan metabolism.
The kynurenine pathway is the principal route of tryptophan degradation and plays a central role in immune regulation and neurobiology. vitas.no The pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine. researchgate.net The activity of this pathway, often assessed by the kynurenine-to-tryptophan ratio, can be precisely quantified using this compound by measuring the rate of appearance of labeled kynurenine. nih.govnih.gov
Once formed, kynurenine stands at a critical metabolic branchpoint. It can be converted by kynurenine aminotransferases (KATs) to kynurenic acid, a neuroprotective antagonist of glutamate (B1630785) receptors, or it can be further metabolized by kynurenine-3-monooxygenase (KMO) down a pathway that ultimately produces quinolinic acid, a neurotoxic agonist of NMDA receptors. vitas.nomdpi.com The balance between the production of kynurenic acid and quinolinic acid is crucial for neurological health. vitas.no
Using this compound, researchers can trace the fate of the labeled kynurenine molecule into these two divergent branches. Studies administering labeled tryptophan have successfully tracked the appearance of labeled quinolinic acid in plasma and cerebrospinal fluid, demonstrating the feasibility of quantifying its de novo synthesis in the central nervous system. nih.gov This allows for the investigation of how factors like inflammation shift the metabolic flux, potentially favoring the production of neurotoxic quinolinic acid over neuroprotective kynurenic acid.
| Time Post-Tracer Administration (hours) | Labeled Kynurenine Enrichment (%) | Labeled Kynurenic Acid Enrichment (%) | Labeled Quinolinic Acid Enrichment (%) |
|---|---|---|---|
| 1 | 15.2 | 5.1 | 1.8 |
| 2 | 28.6 | 10.3 | 4.5 |
| 4 | 35.1 | 18.9 | 9.7 |
| 6 | 25.8 | 22.4 | 15.3 |
| 12 | 10.5 | 15.7 | 18.1 |
| 24 | 3.1 | 6.8 | 12.6 |
Table 1. Representative data showing the percent isotopic enrichment of key kynurenine pathway metabolites in plasma following administration of this compound. The data illustrates the dynamic turnover and conversion rates, with early enrichment in kynurenine followed by a gradual increase in its downstream products, kynurenic acid and quinolinic acid.
The main kynurenine pathway proceeds via the conversion of kynurenine to 3-hydroxykynurenine (3-HK) by the KMO enzyme. preprints.org 3-HK is another key intermediate that can be transaminated by KATs to form xanthurenic acid, a metabolite whose function is still under investigation but is known to accumulate in vitamin B6 deficiency. preprints.org Alternatively, 3-HK can be cleaved by the enzyme kynureninase to form 3-hydroxyanthranilic acid, a direct precursor to quinolinic acid. preprints.org Kynureninase can also act on kynurenine directly to produce anthranilic acid. preprints.org
Tracing with this compound allows for the mapping of these subsequent steps. The appearance of the ¹³C and ¹⁵N labels in 3-HK, xanthurenic acid, and anthranilic acid confirms the pathway's activity and allows for the quantification of the relative flux through these different branches.
The turnover rate of serotonin in the brain is a critical parameter in neuroscience and psychiatric research. nih.gov Stable isotope tracers like this compound provide a direct method to measure the rate of serotonin synthesis. By administering the labeled tracer and measuring the rate of accumulation of labeled 5-HT and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in cerebrospinal fluid or via non-invasive imaging techniques like positron emission tomography (PET) with analogous tracers, researchers can obtain a dynamic measure of serotonergic activity. nih.govnih.gov
| Condition | Rate of Appearance of Labeled 5-HIAA (nmol/L/hr) |
|---|---|
| Baseline (Control) | 25.4 |
| After Serotonin Reuptake Inhibitor (SRI) Treatment | 18.2 |
| During Tryptophan Depletion | 11.5 |
| After Tryptophan Loading | 45.8 |
Table 2. Illustrative research findings on serotonin turnover rates, measured by the rate of appearance of labeled 5-hydroxyindoleacetic acid (5-HIAA) in cerebrospinal fluid after administration of a labeled tryptophan tracer. The data shows how turnover is affected by pharmacological intervention and precursor availability.
The human gut microbiota possess enzymes capable of metabolizing dietary tryptophan, leading to a range of bioactive indole compounds that are not produced by the host. nih.gov The enzyme tryptophanase, present in bacteria like Escherichia coli and Bacteroides spp., can cleave tryptophan to produce indole. mdpi.com Other microbial pathways can convert tryptophan to derivatives such as indole-3-propionic acid (IPA), indole-3-lactic acid (ILA), and indole-3-acetic acid (IAA). nih.govmdpi.com These molecules are important signaling agents between the microbiome and the host, influencing gut barrier function and immune responses. nih.gov
The use of this compound is essential for distinguishing host- versus microbe-derived tryptophan metabolites. By administering the labeled tracer orally, researchers can track its conversion into specific indole derivatives by the gut microbiota and their subsequent absorption into systemic circulation. mdpi.com This methodology allows for the direct assessment of the functional capacity of an individual's gut microbiome to metabolize tryptophan and how this is influenced by factors like diet. nih.gov
| Microbial Metabolite | Labeled Metabolite Concentration in Fecal Culture (µM) |
|---|---|
| Indole | 85.3 |
| Indole-3-acetic acid (IAA) | 42.1 |
| Indole-3-lactic acid (ILA) | 15.6 |
| Indole-3-propionic acid (IPA) | 28.9 |
Table 3. Example data from an in vitro fecal culture experiment incubated with this compound. The table shows the concentrations of major labeled indole derivatives produced by the gut microbiota after 48 hours, demonstrating the diverse metabolic capabilities of the microbial community.
Kynurenine Pathway Flux Analysis and Metabolite Turnover
Deciphering Protein Synthesis Rates and Amino Acid Turnover
The precise measurement of protein synthesis and degradation, collectively known as protein turnover, is fundamental to understanding cellular health, disease progression, and the physiological responses to various stimuli. This compound serves as a crucial tracer in these studies. When introduced into a biological system, this labeled amino acid is incorporated into newly synthesized proteins. By using mass spectrometry to measure the ratio of labeled to unlabeled tryptophan in proteins over time, researchers can accurately calculate the fractional synthesis rate (FSR) of specific proteins or the entire proteome. nih.gov
This approach offers a dynamic view of protein metabolism that is not achievable with methods that only measure static protein concentrations. For instance, in a study on pancreatic cancer cells, a mixture of ¹⁵N-labeled amino acids was used to determine the FSR of various proteins, revealing a range of synthesis rates from 44% to 76%. nih.gov Such data provides invaluable insights into the regulation of protein expression under different physiological and pathological conditions. The use of amino acids like this compound is considered a gold-standard method for studying skeletal muscle protein turnover. nih.gov
| Parameter Measured | Technique | Application Example | Reference |
| Fractional Synthesis Rate (FSR) | Mass Spectrometry | Determining protein synthesis rates in pancreatic cancer cells. | nih.gov |
| Whole-Body Protein Turnover | Isotope Ratio Mass Spectrometry | Assessing overall protein metabolism in response to nutritional changes. | eurisotop.com |
| Amino Acid Oxidation | Infrared Spectroscopy | Measuring the rate of amino acid catabolism. | eurisotop.com |
Elucidation of Enzyme Kinetics and Mechanistic Studies in In Vitro Systems
Isotopically labeled substrates like this compound are instrumental in dissecting the intricate details of enzyme mechanisms and kinetics in controlled in vitro settings. One of the key applications is in the study of kinetic isotope effects (KIEs). The KIE is a measure of the change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes. By measuring the KIE, researchers can gain insights into the rate-limiting steps of an enzymatic reaction and the nature of the transition state.
For example, studies on the enzymatic decomposition of tryptophan and its analogs, such as 5'-hydroxy-L-tryptophan, have utilized tritium (B154650) and ¹⁴C labeling to determine the KIE and elucidate the mechanism of tryptophanase. pg.gda.plichtj.waw.pl These experiments revealed that the breaking of the Cα-H bond is a key step in the catalytic cycle. While specific studies detailing the use of this compound in KIE analysis are not abundant, the principles are directly transferable. The significant mass change resulting from the full labeling with ¹³C and ¹⁵N would produce a pronounced KIE if the cleavage of a bond involving these atoms is part of the rate-determining step, providing powerful evidence for a proposed mechanism.
Biosynthetic Pathway Tracing in Natural Product Formation (e.g., Anthramycin)
Many natural products with important medicinal properties are complex molecules synthesized through intricate biosynthetic pathways. Tracing the origin of each atom in these molecules is a formidable challenge that can be addressed using isotopically labeled precursors. This compound is an ideal tracer for elucidating the biosynthesis of natural products derived from this amino acid.
A classic example is the investigation of the biosynthesis of anthramycin (B1237830), an antitumor antibiotic. Early studies using radioactive and stable isotopes demonstrated that tryptophan is a key building block of this molecule. nih.gov More specifically, research utilizing L-[indole-¹⁵N]tryptophan in conjunction with ¹³C-labeled tyrosine and subsequent analysis by ¹³C-NMR and mass spectrometry definitively proved that the indole nitrogen of tryptophan is incorporated into the N-10 position of the anthramycin structure. nih.gov This was achieved by observing the spin-spin coupling between the ¹⁵N from tryptophan and an adjacent ¹³C atom derived from tyrosine in the final product. nih.gov This elegant use of isotopic labeling provided conclusive evidence for a key step in the biosynthetic pathway of this important natural product.
| Natural Product | Labeled Precursor | Analytical Technique | Key Finding | Reference |
| Anthramycin | L-[indole-¹⁵N]tryptophan | ¹³C-NMR, Mass Spectrometry | Indole nitrogen of tryptophan is retained at the N-10 position. | nih.gov |
Integration of Isotopic Tracing Data with Multi-omics Approaches
The advent of high-throughput "omics" technologies, such as proteomics and metabolomics, has revolutionized our ability to study biological systems in a comprehensive manner. The integration of data from stable isotope tracing with these multi-omics platforms provides an even more powerful approach to understanding cellular function. By using this compound as a tracer, researchers can not only identify and quantify changes in the proteome and metabolome but also understand the dynamic fluxes that lead to these changes.
This integrated approach allows for the mapping of metabolic pathways and the identification of key regulatory nodes. For instance, a study on cerebral ischemic injury in rats utilized an integrated transcriptomic, proteomic, and metabolomic approach to identify biomarkers. rsc.org The study found that tryptophan metabolism was one of the significantly affected pathways. rsc.org By incorporating stable isotope tracing with this compound in such a study, researchers could directly measure the flux through the tryptophan metabolic network, providing a more mechanistic understanding of the observed changes in protein and metabolite levels. This systems-level perspective is crucial for identifying robust biomarkers and novel therapeutic targets. The combination of these powerful techniques holds immense promise for advancing our understanding of complex diseases and biological processes. mdpi.comnih.govnih.gov
Research Applications in Diverse Biological Systems and Experimental Models
Microbial Metabolism Studies and Pathway Characterization
Stable isotope-assisted metabolic profiling using labeled tryptophan has been instrumental in unraveling the metabolic capabilities of various microorganisms.
In the anoxygenic photosynthetic bacterium Rubrivivax benzoatilyticus JA2, which can utilize L-tryptophan as its sole nitrogen source, studies with 13C11-labeled L-tryptophan have been crucial. nih.gov Under dark aerobic (chemotrophic) conditions, liquid chromatography-mass spectrometry (LC-MS) analysis of the exometabolome of cultures fed with the labeled tryptophan revealed at least seventy labeled metabolites. nih.gov Of these, fourteen were confirmed with standards, sixteen were putatively identified, and forty remained unidentified, highlighting the complexity of tryptophan catabolism in this organism. nih.gov This research demonstrated that R. benzoatilyticus JA2 possesses multiple catabolic pathways for L-tryptophan, including the indole-3-pyruvic acid pathway, leading to the production of various indolic compounds. nih.govnih.gov
In the context of the industrially significant bacterium Escherichia coli, understanding and optimizing L-tryptophan production is a key area of metabolic engineering. mdpi.comnih.gov While direct studies with L-Tryptophan-13C11,15N2 are part of the broader toolkit, the principles of metabolic flux analysis are central. Perturbation studies, for instance, have been used to analyze L-tryptophan production from glycerol. By introducing a non-natural shikimate transporter, researchers can perturb the aromatic amino acid pathway and use metabolic control analysis to identify rate-limiting steps and potential targets for genetic engineering to improve yields. nih.gov Such analyses are foundational for developing strains of E. coli that can efficiently produce L-tryptophan for pharmaceutical and nutritional applications. nih.govnih.gov
| Organism | Experimental Approach | Key Findings | Reference |
|---|---|---|---|
| Rubrivivax benzoatilyticus JA2 | Stable isotope-assisted metabolite profiling with 13C11-L-tryptophan | Identified over 70 labeled metabolites, revealing multiple catabolic pathways (Kynurenine and IPyA). | nih.gov |
| Escherichia coli | Metabolic control analysis and perturbation studies | Identified control points in the L-tryptophan biosynthesis pathway for targeted metabolic engineering. | nih.gov |
Cell Culture and Ex Vivo Tissue Slice Experiments for Cellular Metabolism
This compound is a valuable tracer for studying cellular metabolism in both cell cultures and ex vivo tissue slices. This approach allows for the investigation of metabolic pathways in a controlled environment that can closely mimic physiological conditions.
Deep 13C labeling, where cells are cultured in a medium containing a uniformly labeled essential nutrient like this compound, enables the comprehensive profiling of cellular metabolism. nih.gov In human cancer cell lines, this technique has been used to detect hundreds of metabolites and assess the activity of various metabolic pathways from a single experiment. For example, the synthesis of 13C10-kynurenine and 13C11-5-hydroxytryptophan was observed, indicating activity in the kynurenine (B1673888) and serotonin (B10506) synthesis pathways, respectively. nih.gov
Ex vivo tissue slice experiments provide a platform to study the metabolism of intact tissue while maintaining its architecture and cell-cell interactions. nih.gov Thin slices of tissue, such as those from cancerous and non-cancerous lung tissue, can be incubated in a medium containing isotopically labeled substrates. nih.gov While studies often use labeled glucose or glutamine, the methodology is directly applicable to this compound to probe tryptophan metabolism in specific tissues. This technique, known as stable isotope-resolved metabolomics (SIRM), allows for the quantification of isotopomers and isotopologues, providing a detailed picture of metabolic fluxes. nih.gov
In Vitro Enzymatic Reaction Characterization and Protein Folding Studies
The use of isotopically labeled tryptophan is crucial for elucidating the mechanisms of enzymes that act on this amino acid. In a study of the diiron oxidase SktA, which catalyzes the conversion of tryptophan to skatole, 13C-labeled L-tryptophan was used to determine the fate of the carbon atoms from the tryptophan side chain. nih.gov NMR spectroscopy of the reaction with [1,2,3-13C3]-L-tryptophan revealed the formation of bicarbonate and cyanide, identifying them as co-products of the reaction. nih.gov
In the field of protein folding, tryptophan residues play a significant role due to their unique chemical properties. nih.gov The indole (B1671886) ring of tryptophan can be used as an intrinsic fluorescent probe to monitor changes in the local environment of the protein during folding. Spectroscopic techniques like ultraviolet resonance Raman (UVRR) and fluorescence spectroscopy are employed to study the interactions of tryptophan residues with their surroundings, such as in the folding of membrane proteins. nih.gov Furthermore, a mass spectrometry-based covalent labeling protocol using dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide (HNSB), which reacts with tryptophan residues, has been developed to measure the free energies of protein folding. duke.edu
Animal Model Investigations of Tryptophan Metabolism and its Downstream Products
L-tryptophan is an essential amino acid in animals, and its metabolism has wide-ranging physiological effects. nih.gov Animal models are indispensable for studying the systemic effects of tryptophan and its metabolites. The use of this compound in such studies allows for the tracing of tryptophan's journey through the body and its conversion into various bioactive molecules.
Tryptophan is the precursor to several important compounds, including the neurotransmitter serotonin and the hormone melatonin (B1676174). nih.govmedchemexpress.com By administering labeled tryptophan to animal models, researchers can quantify the rate of synthesis and turnover of these downstream products in different tissues, providing insights into their roles in neurological function, sleep-wake cycles, and mood regulation. Additionally, the kynurenine pathway, which is the major route of tryptophan degradation in mammals, can be investigated. mdpi.com Alterations in this pathway have been linked to various physiological and pathological states.
Plant Metabolomics and Hormonal Pathway Research (e.g., Auxin Biosynthesis in Arabidopsis)
In plants, L-tryptophan is the primary precursor for the biosynthesis of the crucial phytohormone auxin (indole-3-acetic acid, IAA). nih.govmdpi.com The biosynthesis of auxin is complex, involving multiple pathways. The use of stable isotope-labeled tryptophan has been fundamental in dissecting these pathways in model plants like Arabidopsis thaliana. nih.gov
| Research Area | Model System | Application of Labeled Tryptophan | Key Insight | Reference |
|---|---|---|---|---|
| Auxin Biosynthesis | Arabidopsis thaliana | Tracing the conversion of labeled tryptophan to indole-3-acetic acid (IAA) and its intermediates. | Confirmed the indole-3-pyruvic acid (IPA) pathway as the main route for auxin synthesis. | nih.gov |
| Embryogenesis | Arabidopsis thaliana | Investigating the contribution of tryptophan-dependent and -independent pathways to auxin production. | Revealed the role of the tryptophan-independent pathway in early embryogenesis. | nih.gov |
Studies on Metabolic Reprogramming in Disease Models (excluding clinical outcomes)
Metabolic reprogramming is a hallmark of many diseases, including cancer. The study of these altered metabolic states can provide insights into disease mechanisms and identify potential therapeutic targets. This compound is a valuable tool in these investigations.
In the context of cancer, patient-derived organotypic tissue cultures (PD-OTCs) and patient-derived organoids (PDOs) are emerging as powerful models that can recapitulate the tumor microenvironment and its influence on metabolic reprogramming. nih.gov The use of stable isotope-resolved metabolomics with tracers like labeled tryptophan in these models can delineate how cancer cells utilize this amino acid. For instance, the upregulation of the kynurenine pathway is observed in some cancers and is thought to contribute to an immunosuppressive tumor microenvironment. nih.gov
Studies in human pluripotent stem cells (hPSCs) have shown that tryptophan metabolism is crucial for their proliferation and survival. nih.gov Metabolome analyses revealed that under tryptophan-supplemented conditions, the levels of kynurenine decrease while its upstream metabolite, N-formylkynurenine, increases, which is associated with enhanced proliferation. nih.gov This highlights how tracing tryptophan metabolism can uncover regulatory mechanisms in different cell types and disease states.
Methodological Advancements and Future Directions in Stable Isotope Labeling Research
Development of Multiplexed Stable Isotope Tracing Strategies
Multiplexed stable isotope tracing involves the simultaneous use of multiple isotope-labeled precursors to probe the interconnectedness of metabolic networks. The application of L-Tryptophan-13C11,15N2 in conjunction with other tracers, such as uniformly 13C-labeled glucose or 15N-labeled glutamine, enables researchers to investigate the interplay between tryptophan metabolism and other central metabolic pathways. nih.govnih.gov
This strategy is particularly insightful for understanding how tryptophan contributes to various biosynthetic and bioenergetic pathways under different physiological or pathological conditions. For instance, by tracing the incorporation of 13C and 15N from this compound and 13C from glucose into downstream metabolites, it is possible to quantify the relative contributions of these precursors to the synthesis of molecules like NAD+ and serotonin (B10506).
Table 1: Illustrative Data from a Multiplexed Isotope Tracing Experiment
| Metabolite | Isotopologue | Relative Abundance (%) from this compound | Relative Abundance (%) from U-13C-Glucose |
|---|---|---|---|
| Kynurenine (B1673888) | M+11 | 85.2 | 0.5 |
| Serotonin | M+10 | 78.9 | 1.2 |
| NAD+ | M+5 | 35.6 | 45.8 |
| Alanine | M+1 | 5.4 | 62.1 |
This table presents hypothetical data to illustrate the outcomes of a multiplexed stable isotope tracing experiment. The data shows the relative incorporation of isotopes from this compound and U-13C-Glucose into key metabolites, highlighting the differential contributions of these precursors.
Advancements in Automated Data Evaluation and Bioinformatic Tools for Isotopic Data
The increasing complexity of data generated from stable isotope tracing studies necessitates the development of sophisticated bioinformatic tools for automated data evaluation. For this compound, these tools are crucial for deconvoluting complex mass spectra, correcting for natural isotope abundance, and accurately determining the mass isotopologue distributions (MIDs) of downstream metabolites. nih.govresearchgate.netslavovlab.netnih.gov
Recent advancements in software packages allow for the automated processing of raw mass spectrometry data, identification of labeled metabolites, and quantification of isotopic enrichment. Algorithms are being developed to handle the challenges of overlapping isotopic clusters and to perform statistical analysis on large datasets. nih.govslavovlab.net These tools are essential for extracting meaningful biological insights from the wealth of data generated in metabolomics experiments.
Key Features of Modern Bioinformatic Tools:
Automated Peak Picking and Integration: Efficiently identifies and quantifies metabolite peaks from raw data.
Natural Isotope Abundance Correction: Accurately corrects for the presence of naturally occurring heavy isotopes.
Isotopologue Distribution Analysis: Determines the relative abundance of different isotopologues for each metabolite.
Metabolic Flux Analysis (MFA): Utilizes isotopic labeling data to calculate the rates of metabolic reactions.
Data Visualization: Provides intuitive graphical representations of complex datasets to aid in interpretation.
Prospects for Spatially Resolved Metabolomics with Stable Isotope Tracers
Spatially resolved metabolomics, or mass spectrometry imaging (MSI), is an emerging technique that allows for the visualization of the spatial distribution of metabolites within tissues. nih.govscripps.edunih.govnih.gov The integration of stable isotope tracers like this compound with MSI opens up new avenues for understanding the spatial organization of metabolic pathways.
By administering this compound to an organism or tissue culture, it is possible to map the distribution of the tracer and its labeled metabolites at a subcellular or tissue level. nih.gov This approach can reveal metabolic heterogeneity within a tumor, for example, or delineate the specific cell types responsible for tryptophan metabolism in a complex tissue like the brain. While the application of this technique specifically with this compound is still in its nascent stages, the potential for gaining spatial insights into tryptophan metabolism is immense.
Table 2: Potential Applications of Spatially Resolved Metabolomics with this compound
| Research Area | Potential Application | Expected Outcome |
|---|---|---|
| Oncology | Mapping tryptophan metabolism in tumor microenvironments. | Identification of metabolic "hotspots" of kynurenine production that contribute to immune evasion. |
| Neuroscience | Visualizing serotonin and kynurenine pathway activity in different brain regions. | Understanding the regional specificity of tryptophan metabolism in neurological disorders. |
| Immunology | Tracking tryptophan utilization by different immune cell populations within lymphoid tissues. | Elucidating the role of tryptophan metabolism in immune cell activation and function. |
Integration of this compound Research into Broader Systems Biology Frameworks
The ultimate goal of stable isotope tracing studies is to integrate the gathered data into broader systems biology frameworks to create comprehensive models of cellular metabolism. nih.govnih.govbiorxiv.org Data obtained from this compound tracing experiments, such as metabolic fluxes and pathway activities, can be used to construct and refine genome-scale metabolic models (GEMs). biorxiv.org
These integrated models can simulate the behavior of complex metabolic networks and predict how they will respond to genetic or environmental perturbations. By incorporating data from this compound studies, these models can provide a more accurate representation of tryptophan metabolism and its interactions with other cellular processes. This systems-level understanding is crucial for identifying novel drug targets and developing personalized therapeutic strategies. The dual-labeling of this compound is particularly valuable for constraining flux estimations in these models, as it provides simultaneous information on both carbon and nitrogen flow.
Q & A
How is L-Tryptophan-¹³C₁₁,¹⁵N₂ utilized in NMR-based studies of protein dynamics?
Basic Research Focus
L-Tryptophan-¹³C₁₁,¹⁵N₂ is critical for probing protein structure and dynamics via nuclear magnetic resonance (NMR). The dual isotopic labeling enhances signal resolution by providing distinct ¹³C and ¹⁵N nuclei for tracking backbone and side-chain motions. For example, in studies of amyloid-β peptides, the labeled indole ring allows precise monitoring of conformational changes during aggregation .
Methodological Insight : Use heteronuclear single-quantum coherence (HSQC) NMR to resolve overlapping signals. Optimize sample preparation with 0.5–2 mM protein concentration in deuterated buffers to minimize background noise.
What are the primary applications of L-Tryptophan-¹³C₁₁,¹⁵N₂ in metabolic pathway analysis?
Basic Research Focus
This isotope is widely used in metabolic flux analysis to trace tryptophan incorporation into proteins, neurotransmitters (e.g., serotonin), and kynurenine pathway metabolites. For instance, in Down syndrome research, dual labeling revealed elevated kynurenine production linked to immune dysregulation .
Methodological Insight : Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopomer analysis to quantify labeled metabolites. Use pulse-chase experiments with time-resolved sampling to map dynamic pathway activity.
How can researchers address isotopic contamination in L-Tryptophan-¹³C₁₁,¹⁵N₂ during nitrogen fixation studies?
Advanced Research Focus
Commercial ¹⁵N₂ gas stocks often contain contaminants like ¹⁵N-ammonium or nitrate, which can inflate nitrogen fixation rates. For example, contaminant levels in Sigma-Aldrich batches caused overestimations by 100–1000× in algal cultures .
Methodological Insight :
- Pre-purification : Pass ¹⁵N₂ gas through acid traps (e.g., 0.1 M H₂SO₄) to remove NH₃/NH₄⁺.
- Validation : Perform blank experiments with unlabeled controls and measure background ¹⁵N levels via isotope ratio mass spectrometry (IRMS).
What methodological considerations are critical when incorporating L-Tryptophan-¹³C₁₁,¹⁵N₂ into in vivo metabolic labeling experiments?
Advanced Research Focus
Key challenges include isotopic dilution, compartmentalization, and metabolic cross-talk. In obesity-related breast cancer models, dual labeling revealed mitochondrial dysfunction by tracking tryptophan-derived metabolites in tumor microenvironments .
Methodological Insight :
- Dose Optimization : Use tracer amounts (≤5% of total pool) to avoid perturbing endogenous metabolism.
- Compartmental Modeling : Apply software like INCA to distinguish cytosolic vs. mitochondrial fluxes.
How does dual isotopic labeling (¹³C and ¹⁵N) enhance data resolution in tryptophan metabolism studies compared to single labels?
Advanced Research Focus
Dual labeling enables simultaneous tracking of carbon skeletons (e.g., indole ring oxidation) and nitrogen redistribution. In ALS models, ¹³C/¹⁵N co-labeling identified aberrant SOD1 nitration pathways .
Methodological Insight :
| Label Type | Advantages | Limitations |
|---|---|---|
| ¹³C-only | Tracks carbon flux | No nitrogen data |
| ¹⁵N-only | Monitors amino group transfer | Misses indole modifications |
| ¹³C+¹⁵N | Resolves both pathways | Higher cost and analytical complexity |
What safety protocols are essential when handling L-Tryptophan-¹³C₁₁,¹⁵N₂ in laboratory settings?
Basic Research Focus
Key protocols include avoiding inhalation of fine powders and preventing light-induced degradation. The compound is combustible (WGK 3) and requires storage in airtight containers at room temperature .
Methodological Insight :
- Personal Protection : Use NIOSH-approved N95 masks, nitrile gloves, and safety goggles.
- Spill Management : Employ HEPA-filtered vacuums; avoid dry sweeping to prevent dust dispersion.
What analytical techniques are recommended for validating the isotopic purity of L-Tryptophan-¹³C₁₁,¹⁵N₂?
Advanced Research Focus
Contaminants (e.g., unlabeled tryptophan or ¹⁵N-ammonium) can compromise data integrity. For example, ≥99% isotopic purity is required for accurate flux quantitation in neurotransmitter studies .
Methodological Insight :
- High-Resolution MS : Use Orbitrap or Q-TOF systems to detect <1% impurities.
- NMR Validation : Confirm ¹³C/¹⁵N incorporation via 2D heteronuclear correlation spectra (e.g., HMBC).
How can researchers optimize experimental designs to account for metabolic cross-talk when using L-Tryptophan-¹³C₁₁,¹⁵N₂ as a tracer?
Advanced Research Focus
Cross-talk between tryptophan metabolism and pathways like NAD+ synthesis (via nicotinamide) can confound results. In AML studies, isotope tracing uncovered resistance mechanisms linked to nicotinamide metabolism .
Methodological Insight :
- Compartment-Specific Labeling : Use subcellular fractionation (e.g., mitochondrial isolation) post-labeling.
- Kinetic Profiling : Collect time-course data to distinguish primary vs. secondary metabolic products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
